molecular formula C21H18N2 B11834487 4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline CAS No. 94871-51-9

4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline

Cat. No.: B11834487
CAS No.: 94871-51-9
M. Wt: 298.4 g/mol
InChI Key: REETXQOLVFMTDO-UHFFFAOYSA-N
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Description

4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . This compound features a benzoquinoline moiety fused with a dimethylaniline group, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols under basic conditions . Another approach involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, using anhydrous acetonitrile as the solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions using eco-friendly catalysts are employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant pharmacological activities .

Scientific Research Applications

4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes involved in inflammatory processes. The compound’s quinoline moiety allows it to participate in electron transfer reactions, contributing to its biological activities .

Comparison with Similar Compounds

Properties

CAS No.

94871-51-9

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

4-benzo[f]quinolin-3-yl-N,N-dimethylaniline

InChI

InChI=1S/C21H18N2/c1-23(2)17-10-7-16(8-11-17)20-14-12-19-18-6-4-3-5-15(18)9-13-21(19)22-20/h3-14H,1-2H3

InChI Key

REETXQOLVFMTDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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